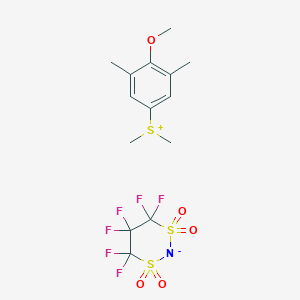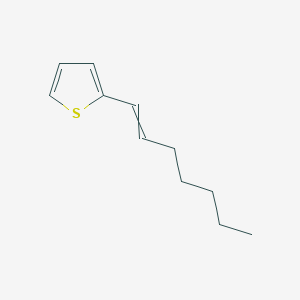
Isobutyl 3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3-iodobenzoate is an organic compound with the molecular formula C11H13IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with isobutyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl 3-iodobenzoate can be synthesized through the esterification of 3-iodobenzoic acid with isobutyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and organometallic derivatives.
Oxidation Reactions: Products include 3-iodobenzoic acid.
Reduction Reactions: Products include isobutyl 3-iodobenzyl alcohol.
Applications De Recherche Scientifique
Isobutyl 3-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of radiolabeled compounds for diagnostic imaging and radiotherapy.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme mechanisms and protein labeling.
Mécanisme D'action
The mechanism of action of isobutyl 3-iodobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The iodine atom in the compound can participate in halogen bonding, which enhances its binding affinity to target molecules. Additionally, the ester group can undergo hydrolysis to release the active 3-iodobenzoic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodobenzoic Acid: Similar structure but lacks the ester group.
Isobutyl Benzoate: Similar structure but lacks the iodine atom.
3-Iodoanisole: Similar structure but has a methoxy group instead of the ester group.
Uniqueness
Isobutyl 3-iodobenzoate is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for radiolabeling and diagnostic applications, while the ester group provides versatility in organic synthesis.
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
2-methylpropyl 3-iodobenzoate |
InChI |
InChI=1S/C11H13IO2/c1-8(2)7-14-11(13)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
VYGWZEWISUMZRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


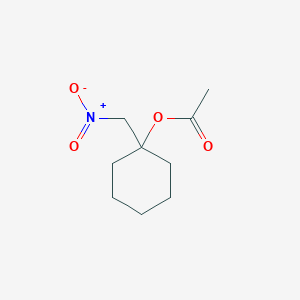
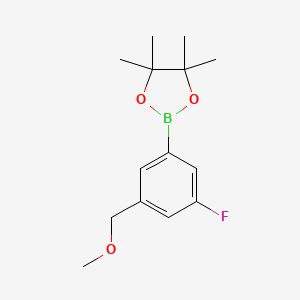
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)



![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
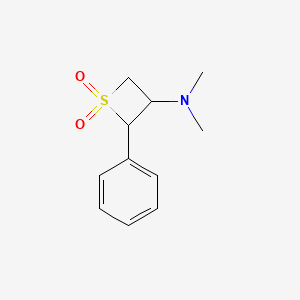


![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
